molecular formula C6H9Cl2N3O2 B2657900 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride CAS No. 2155852-41-6

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride

Cat. No.: B2657900
CAS No.: 2155852-41-6
M. Wt: 226.06
InChI Key: XFEQKUJQRGHPTN-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazole core with a carboxylic acid substituent and two hydrochloride counterions. Its molecular structure imparts unique physicochemical properties, including enhanced water solubility due to the dihydrochloride salt form. The compound is classified as hazardous, with risks including explosivity, flammability, corrosivity, and toxicity to aquatic life . Safety protocols emphasize strict handling measures, such as avoiding moisture, heat, and open flames, and using personal protective equipment . Notably, commercial availability of this compound has been discontinued, limiting its current use .

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.2ClH/c10-6(11)5-3-1-8-9-4(3)2-7-5;;/h1,5,7H,2H2,(H,8,9)(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEQKUJQRGHPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN2)C(N1)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride typically involves multiple steps. One common method includes the cyclization of pyrazole derivatives. The process can be broken down into several stages:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This involves the formation of ketones with alkynyl groups.

    Sonogashira Cross-Coupling: Introduction of various groups into the alkyne.

    Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate.

    Cyclization Catalyzed by Gold: Cyclization of pyrazoles by alkyne groups.

    Final Cyclization by NaH: This step completes the formation of the desired compound.

Chemical Reactions Analysis

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Agents :
    • Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the pyrazole moiety exhibit significant activity against various cancer cell lines, including HCT116 and MCF-7. For instance, certain derivatives showed IC50_{50} values as low as 0.39 µM against HCT116 cells .
    • The compound's structure allows for modifications that can enhance its efficacy against specific targets in cancer therapy.
  • Anti-inflammatory Activity :
    • Compounds derived from pyrazoles have been recognized for their anti-inflammatory effects. They act by inhibiting specific pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
  • Neurological Disorders :
    • Recent patents highlight the use of this compound as an inhibitor of glycine transporters (GlyT1), which play a crucial role in neurotransmission and could be targeted for conditions such as schizophrenia and other neurological disorders .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound has shown promise as an inhibitor of various enzymes linked to disease processes. For example, it has been investigated for its ability to inhibit Aurora-A kinase, which is involved in cell cycle regulation and is a target in cancer therapy .
  • Drug Design and Development :
    • Its unique structural features make it an attractive scaffold for designing new drugs. Researchers have utilized this compound to create libraries of derivatives with enhanced biological activities, targeting multiple therapeutic areas .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50_{50} ValuesReference
AnticancerHCT116 (Aurora-A kinase)0.39 µM
AnticancerMCF-70.46 µM
Anti-inflammatoryVarious pathwaysVaries
GlyT1 InhibitionNeurological disordersNot specified

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. As a GPR119 agonist, it binds to the GPR119 receptor, which is involved in the regulation of glucose homeostasis. This interaction leads to the activation of signaling pathways that promote insulin secretion and improve glucose tolerance .

Comparison with Similar Compounds

Key Observations:

  • Solubility : The dihydrochloride salt form of the target compound enhances its aqueous solubility compared to neutral analogs like the ethyl ester derivative .
  • Stability : The target compound’s sensitivity to heat and moisture contrasts with the stability of the ethyl ester derivative, which showed consistent elemental analysis results .

Key Observations:

  • The target compound’s hazards (explosivity, flammability) are more severe than those of structurally related compounds, possibly due to its reactive dihydrochloride salt and unstable bicyclic core .
  • Limited safety data for analogs suggests either lower inherent risks or insufficient testing .

Biological Activity

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C5_5H7_7N3_3O2_2·2HCl
  • Molecular Weight : 175.04 g/mol
  • CAS Number : 6573-19-9

Antitumor Activity

Recent studies have highlighted the antitumor potential of tetrahydropyrrolo[3,4-c]pyrazole derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
1MCF-70.01Aurora-A kinase inhibition
2NCI-H4600.03Microtubule disassembly
3HeLa7.01Topoisomerase-IIa inhibition

These findings indicate that tetrahydropyrrolo[3,4-c]pyrazole derivatives can effectively target key regulatory pathways in cancer cells, leading to significant growth inhibition .

Inhibition of H+^+/K+^+-ATPase

A series of derivatives have been synthesized to evaluate their inhibitory effects on H+^+/K+^+-ATPase, an important target for treating gastric acid-related disorders. One notable compound demonstrated potent inhibitory activity both in vitro and in vivo against histamine-stimulated gastric acid secretion:

CompoundH+^+/K+^+-ATPase IC50_{50} (nM)Effect on Gastric Acid Secretion
150Significant reduction

This suggests that tetrahydropyrrolo[3,4-c]pyrazole derivatives could serve as novel potassium-competitive acid blockers (P-CABs) .

Anti-inflammatory Properties

The anti-inflammatory potential of tetrahydropyrrolo[3,4-c]pyrazole has also been explored. Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
18593

These results indicate a strong anti-inflammatory profile, making these compounds candidates for further development in treating inflammatory diseases .

Case Study 1: Aurora Kinase Inhibition

In a study focused on the inhibition of Aurora kinases, compound 9d exhibited low nanomolar potency against multiple kinase targets and demonstrated high antiproliferative activity across various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole core significantly enhanced its biological activity .

Case Study 2: Gastric Acid Secretion Inhibition

In vivo studies using rat models showed that specific derivatives of tetrahydropyrrolo[3,4-c]pyrazole effectively reduced gastric acid secretion induced by histamine. The pharmacokinetic profile indicated favorable absorption and bioavailability, supporting its potential as a therapeutic agent for acid-related disorders .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride, and how can intermediates be validated?

Methodological Answer:

  • Core Synthesis : The pyrrolo-pyrazole scaffold is typically constructed via cyclocondensation of hydrazine derivatives with diketones or via Paal-Knorr pyrrole synthesis, followed by functionalization at the 4-position with a carboxylic acid group. For example, tert-butyl ester intermediates (e.g., 5-[(tert-butoxy)carbonyl]-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxylic acid) are hydrolyzed under acidic conditions to yield the free carboxylic acid, which is then converted to the dihydrochloride salt .
  • Validation : Use LC-MS to confirm intermediate purity (>95%) and 1^1H NMR (DMSO-d6d_6) to verify regiochemistry. Key spectral markers include downfield shifts for NH protons (~12–14 ppm) and carboxylic acid protons (~13 ppm) .

Analytical Challenges

Q. Q2. How can researchers resolve discrepancies in 1^11H NMR data for this compound, particularly in distinguishing between tautomeric forms?

Methodological Answer:

  • Tautomer Identification : The compound may exhibit tautomerism due to the pyrrolo-pyrazole core. Use variable-temperature NMR (VT-NMR) to observe coalescence of proton signals or employ 15^{15}N-HMBC to map nitrogen connectivity. For example, in DMSO-d6d_6, the NH proton of the pyrazole ring typically appears as a singlet near 12.4 ppm, while the pyrrole NH is broader (~11.9 ppm) .
  • X-ray Crystallography : Single-crystal studies (e.g., PDB 5KYA) confirm the dominant tautomer and hydrogen-bonding patterns in the solid state .

Biological Evaluation

Q. Q3. What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound, particularly for targets like LXRs or TRKs?

Methodological Answer:

  • LXR Modulation : Use luciferase reporter assays in HEK293 cells transfected with LXRβ/RXRα heterodimers. Measure EC50_{50} values for oxysterol-responsive elements (e.g., LXRE). Brain-penetrant derivatives (e.g., 2-[(6~{R})-2-(3-methylsulfonylphenyl)-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]pyrimidines) show EC50_{50} < 100 nM .
  • TRK Inhibition : Perform kinase inhibition assays using recombinant TRKA/B/C. Derivatives with 3-methyl or 5-benzyl substitutions exhibit IC50_{50} values < 50 nM in prostate cancer cell lines (e.g., PC-3) .

Advanced Pharmacokinetics

Q. Q4. How can researchers optimize the brain penetration of LXR modulators based on this scaffold?

Methodological Answer:

  • Structural Modifications : Introduce lipophilic groups (e.g., trifluoromethyl or isopropyl) at the 6-position to enhance blood-brain barrier (BBB) permeability. For example, 6-isopropyl analogs achieve brain-to-plasma ratios > 0.5 in rodent models .
  • LogP Optimization : Maintain cLogP between 2.5–3.5 using substituents like 4-(trifluoromethyl)pyrimidine. Avoid polar groups (e.g., free amines) that reduce passive diffusion .

Impurity Profiling

Q. Q5. What are common synthetic impurities in this compound, and how can they be quantified?

Methodological Answer:

  • Key Impurities :
    • Uncyclized intermediates : Detectable via LC-MS as [M+H]+ peaks at m/z 211–230.
    • Diastereomers : Resolve using chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA gradient) .
  • Quantification : Use HPLC with UV detection at 254 nm. Impurity thresholds should align with ICH Q3A guidelines (<0.15% for unknown impurities) .

Advanced Spectral Analysis

Q. Q6. How can 19^{19}19F NMR be utilized to characterize fluorinated derivatives of this compound?

Methodological Answer:

  • Application : Fluorine substituents (e.g., 4-(trifluoromethyl) groups) provide distinct 19^{19}F NMR signals (-60 to -70 ppm for CF3_3). Use 19^{19}F-1^1H HOESY to confirm spatial proximity between fluorine and target protons (e.g., pyrazole NH) .
  • Quantitative Analysis : Integrate 19^{19}F signals against an internal standard (e.g., trifluoroacetic acid) to assess purity .

In Vivo Efficacy Models

Q. Q7. What rodent models are appropriate for testing the anti-inflammatory activity of LXR modulators derived from this scaffold?

Methodological Answer:

  • Neuroinflammation : Use LPS-induced neuroinflammation in C57BL/6 mice. Measure reductions in IL-6 and TNF-α levels in cerebrospinal fluid (CSF) after oral dosing (10 mg/kg). Brain penetrant analogs show >50% cytokine suppression .
  • Metabolic Disease : Evaluate high-fat diet (HFD)-fed mice for changes in hepatic triglyceride content. Compounds with EC50_{50} < 100 nM in LXRβ assays reduce liver steatosis by >30% .

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